Welcome to the BenchChem Online Store!
molecular formula C20H14O4 B1584357 4,6-Dibenzoylresorcinol CAS No. 3088-15-1

4,6-Dibenzoylresorcinol

Cat. No. B1584357
M. Wt: 318.3 g/mol
InChI Key: GOZHNJTXLALKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05391795

Procedure details

A round bottomed flask equipped with a reflux condenser and magnetic stirrer was charged with 6.36 g (20 mmol) of 4,6-dibenzoylresorcinol, as prepared in Example 1, and 22 ml of 1.0N aqueous NaOH. 63 mg of tetrabutylammonium bromide and 10.0 ml of allyl chloride were added to produce a reaction mixture. The reaction mixture was stirred vigorously and heated at reflux for about 5 hours. Excess allyl chloride was distilled and recovered and 1 ml of 5% aqueous HCl was added to neutralize any excess base. The resulting solid was filtered and recrystallized from an ethanol/chloroform mixture to yield 4.8 g (67%) of 2-allyl-4,6-dibenzoylresorcinol.
Quantity
6.36 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
63 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:15]=[C:14]([C:16](=[O:23])[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:12]([OH:13])=[CH:11][C:10]=1[OH:24])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:27](Cl)[CH:28]=[CH2:29]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:29]([C:11]1[C:12]([OH:13])=[C:14]([C:16](=[O:23])[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:15]=[C:9]([C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:10]=1[OH:24])[CH:28]=[CH2:27] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6.36 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=C(O)C(=C1)C(C1=CC=CC=C1)=O)O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
63 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round bottomed flask equipped with a reflux condenser and magnetic stirrer
CUSTOM
Type
CUSTOM
Details
to produce a reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Excess allyl chloride was distilled
CUSTOM
Type
CUSTOM
Details
recovered
ADDITION
Type
ADDITION
Details
1 ml of 5% aqueous HCl was added
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from an ethanol/chloroform mixture

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(O)C(=CC(=C1O)C(C1=CC=CC=C1)=O)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.